molecular formula C8H9ClO2S B3141982 1-Chloro-3-ethanesulfonylbenzene CAS No. 494870-50-7

1-Chloro-3-ethanesulfonylbenzene

Cat. No.: B3141982
CAS No.: 494870-50-7
M. Wt: 204.67 g/mol
InChI Key: VQCQFHGGMQHIKU-UHFFFAOYSA-N
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Description

1-Chloro-3-ethanesulfonylbenzene is a chemical compound with the molecular formula C8H9ClO2S and a molecular weight of 204.67 g/mol

Preparation Methods

The synthesis of 1-Chloro-3-ethanesulfonylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of benzene derivatives using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) . . These reactions are carried out under controlled conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

1-Chloro-3-ethanesulfonylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Electrophilic Aromatic Substitution: The compound can also undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.

Common reagents used in these reactions include chlorine, sulfur trioxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-ethanesulfonylbenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethanesulfonylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions . The compound can form intermediates such as Meisenheimer complexes during nucleophilic aromatic substitution reactions . These intermediates play a crucial role in the compound’s reactivity and its effects on molecular pathways.

Comparison with Similar Compounds

1-Chloro-3-ethanesulfonylbenzene can be compared to other similar compounds, such as:

    1-Chloro-3-nitrobenzene: Both compounds undergo electrophilic aromatic substitution reactions, but the presence of different substituents affects their reactivity and applications.

    1-Chloro-3-ethylbenzene:

The uniqueness of this compound lies in its combination of chlorine and sulfonyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-chloro-3-ethylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCQFHGGMQHIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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